molecular formula C9H19N B6279450 2-cyclohexylpropan-1-amine CAS No. 103254-49-5

2-cyclohexylpropan-1-amine

Cat. No.: B6279450
CAS No.: 103254-49-5
M. Wt: 141.3
InChI Key:
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Description

2-Cyclohexylpropan-1-amine is an organic compound with the molecular formula C9H19N. It is a cyclic amine that belongs to the class of amphetamines. This compound is characterized by the presence of a cyclohexane ring attached to a propanamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-cyclohexylpropan-1-amine typically involves the alkylation of cyclohexylamine with propan-1-ol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Another method involves the reduction of 2-cyclohexylpropan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Cyclohexylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclohexylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Cyclohexylpropan-1-amine can be compared with other similar compounds, such as norephedrine and phenylpropanolamine. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.

List of Similar Compounds

  • Norephedrine
  • Phenylpropanolamine
  • Cyclohexylamine
  • Propanamine

Properties

CAS No.

103254-49-5

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

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